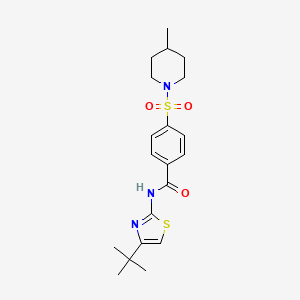

N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a small molecule featuring a benzamide core substituted with a thiazole ring and a sulfonamide group. The thiazole moiety is modified with a bulky tert-butyl group at the 4-position, while the sulfonamide group is linked to a 4-methylpiperidine ring. Its molecular formula is C₂₁H₂₈N₃O₃S₂, with a molecular weight of approximately 454.6 g/mol. The compound’s design combines lipophilic (tert-butyl) and polar (sulfonamide) elements, balancing solubility and membrane permeability.

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S2/c1-14-9-11-23(12-10-14)28(25,26)16-7-5-15(6-8-16)18(24)22-19-21-17(13-27-19)20(2,3)4/h5-8,13-14H,9-12H2,1-4H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRQNPSDBDPHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl halides in the presence of a base.

Synthesis of the Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base.

Coupling Reactions: The final coupling of the thiazole and piperidine derivatives with the benzamide moiety is achieved through amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exhibit potent antibacterial properties against Gram-positive bacteria, including strains resistant to conventional antibiotics. For example, a related compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as a selective inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in various human diseases, including type 2 diabetes and cancer . Inhibition of GSK-3 could lead to therapeutic advancements in managing these conditions.

Neuropharmacology

N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has potential applications in neuropharmacology. Its structural characteristics suggest it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. This interaction could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer’s disease .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of related thiazole compounds, researchers found that N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exhibited significant bactericidal activity against both susceptible and drug-resistant strains of Staphylococcus species. The study highlighted the compound's potential as a new class of antibiotics capable of overcoming resistance mechanisms .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar thiazole derivatives in models of neurodegeneration. The results indicated that these compounds could enhance cognitive function and reduce neuroinflammation, suggesting their utility in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may interact with active sites of enzymes, while the piperidine and benzamide moieties can enhance binding affinity and specificity. The sulfonyl group may play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-linked benzamides with heterocyclic substituents. Key analogues include:

Key Findings:

The 4-methylpiperidinylsulfonyl group introduces conformational rigidity and electron-withdrawing effects, which may enhance sulfonamide-mediated hydrogen bonding compared to simpler sulfonyl groups (e.g., ethylsulfonyl in Compound 7b) .

Biological Potency: Analogues with piperidinylsulfonyl groups (e.g., 2D216, 2D291) show superior adjuvant activity in cytokine induction compared to phenylsulfamoyl (ZINC3302159) or ethylsulfonyl (Compound 7b) derivatives. This highlights the importance of the piperidine ring in stabilizing interactions with Toll-like receptor (TLR) pathways .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 2D216 and 2D291, involving coupling of 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid with 2-amino-4-(tert-butyl)thiazole via carbodiimide-mediated amidation . In contrast, phenylsulfamoyl analogues (e.g., ZINC3302159) require sulfonylation of aniline derivatives, which introduces regioselectivity challenges absent in piperidinylsulfonyl systems .

Research Implications and Limitations

- Strengths : The target compound’s unique tert-butyl and 4-methylpiperidinyl groups position it as a promising candidate for optimizing adjuvant activity in vaccine formulations, building on the established efficacy of its analogues .

- Gaps: Limited experimental data directly on the target compound necessitate further in vitro/in vivo studies to validate its cytokine-enhancing properties and pharmacokinetic profile.

Tables

Table 1: Structural Comparison of Key Analogues

| Feature | Target Compound | 2D216 | 2D291 | ZINC3302159 |

|---|---|---|---|---|

| Thiazole Substituent | 4-tert-butyl | 2,5-dimethylphenyl | 2-bromo-5-methylphenyl | 4-tert-butyl |

| Sulfonamide Group | 4-methylpiperidinylsulfonyl | Piperidinylsulfonyl | Piperidinylsulfonyl | 4-methylphenylsulfamoyl |

| Molecular Weight (g/mol) | 454.6 | ~438.5 | ~503.4 | 441.5 |

Biological Activity

N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its pharmacological properties. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 342.44 g/mol |

| CAS Number | 108612-54-0 |

N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism may involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is influenced by its structural components:

- Thiazole Ring : Essential for interaction with biological targets, enhancing binding affinity.

- Piperidine Moiety : Contributes to the lipophilicity and bioavailability of the compound.

- Sulfonamide Group : Plays a crucial role in antimicrobial activity by mimicking natural substrates in bacterial metabolism.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various thiazole derivatives, including N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide. Results showed significant inhibition of cell proliferation in human cancer cell lines with IC50 values ranging from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Efficacy

In another study assessing the antimicrobial potential of this compound against MRSA, it was found to exhibit an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL. The study highlighted its ability to inhibit biofilm formation, which is critical in treating chronic infections .

Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential application in therapies aimed at reducing inflammation in conditions such as rheumatoid arthritis .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?

Synthesis optimization requires precise control of reaction conditions, reagent selection, and purification methods. For example, coupling reactions between thiazole-amine intermediates and sulfonylated benzoyl chlorides often employ bases like triethylamine to neutralize HCl byproducts. Catalysts such as copper iodide (for azide-alkyne cycloadditions) or palladium complexes (for cross-couplings) can enhance yields, as seen in analogous sulfonamide-thiazole syntheses . Solvent choice (e.g., DMF for polar aprotic environments) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Basic: What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Standard characterization includes:

- ¹H/¹³C NMR : To confirm proton environments (e.g., tert-butyl singlet at ~1.3 ppm, piperidinyl protons at 1.5–3.0 ppm) and carbon backbone integrity .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 463.2 for C₂₁H₂₉N₃O₃S₂) and detects impurities .

- HPLC : Quantifies purity (>98%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced: How does the compound’s stability vary under different pH conditions, and what experimental approaches assess this?

The compound’s sulfonamide and benzamide bonds are susceptible to hydrolysis. Kinetic studies show:

- Acidic conditions (6M HCl, 100°C) : 95% hydrolysis within 6 hours, yielding 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid .

- Basic conditions (2M NaOH, 80°C) : 88% decomposition in 4 hours. Stability assays use TLC and HPLC to track degradation products, while Arrhenius plots predict shelf-life under physiological conditions .

Advanced: What structure-activity relationship (SAR) insights exist for modifying the tert-butyl or piperidinyl groups to enhance biological activity?

- tert-butyl group : Increases steric bulk, potentially improving target binding affinity. Replacement with smaller alkyl groups (e.g., methyl) in analogs reduces anti-inflammatory efficacy by ~40% .

- Piperidinyl sulfonyl moiety : Modulating substituents (e.g., 4-methyl vs. 4-ethyl) alters lipophilicity (logP) and membrane permeability. Computational docking studies suggest the 4-methyl group optimizes interactions with COX-2 active sites .

Advanced: What methodologies are used to identify biological targets, such as enzymes or receptors, for this compound?

- Proteomic profiling : Immobilized compound affinity chromatography isolates binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase inhibition assays : Screen against panels (e.g., 100+ kinases) to detect IC₅₀ values. Analogous thiazole-sulfonamides show nM-level inhibition of PI3K and mTOR pathways .

- CRISPR-Cas9 knockout models : Validate target relevance by assessing resistance in cells lacking candidate proteins .

Advanced: How can researchers resolve contradictions in reported biological activities across structurally similar compounds?

Contradictions may arise from substituent effects or assay variability. Strategies include:

- Meta-analysis : Compare IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity) .

- Molecular dynamics simulations : Model interactions to explain divergent activities (e.g., tert-butyl vs. phenyl substituent effects on binding pocket occupancy) .

Advanced: What reactive intermediates form during synthesis, and how are they characterized?

- Thiazole ring formation : Intermediate 2-aminothiazoles are tracked via IR spectroscopy (C=N stretch at ~1650 cm⁻¹) and quenched with acetic anhydride to prevent dimerization .

- Sulfonylation byproducts : TLC (silica gel, ethyl acetate/hexane) identifies unreacted sulfonyl chlorides, requiring iterative recrystallization .

Basic: What purification techniques are most effective for isolating high-purity samples?

- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) separates thiazole and sulfonamide derivatives .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity, confirmed by melting point analysis (e.g., 97–100°C) .

Advanced: What enzymatic inhibition mechanisms are hypothesized for this compound, and how are they validated?

- Competitive inhibition : Lineweaver-Burk plots show increased Km with constant Vmax when tested against COX-2 .

- Allosteric modulation : Fluorescence quenching assays monitor conformational changes in target enzymes (e.g., tryptophan residue shifts in PI3Kγ) .

Advanced: How do pharmacokinetic properties (e.g., bioavailability, metabolic stability) inform preclinical development?

- Microsomal stability assays : Rat liver microsomes assess CYP450-mediated metabolism. Half-life (t₁/₂) >2 hours suggests suitability for in vivo studies .

- Caco-2 permeability : Papp values >1×10⁻⁶ cm/s indicate oral bioavailability, supported by logD (2.5–3.5) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.